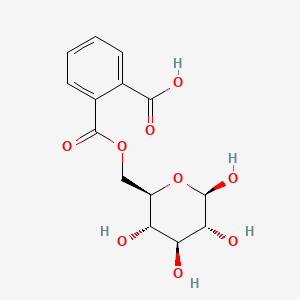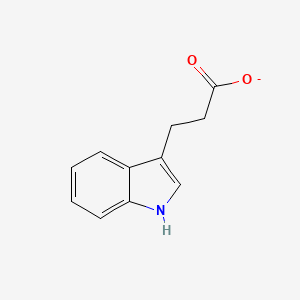
3-(1H-indol-3-yl)propanoate
Descripción general
Descripción
3-(1H-indol-3-yl)propanoate is a monocarboxylic acid anion that is the conjugate base of 3-(1H-indol-3-yl)propanoic acid. It has a role as a human metabolite. It is a conjugate base of a 3-(1H-indol-3-yl)propanoic acid.
Aplicaciones Científicas De Investigación
1. Synthesis and Applications in Inhibitor Development
- Synthesis of Novel Indole-Based Scaffolds: Indole derivatives such as 3-(1H-indol-3-yl)propanoate have been used in synthesizing novel compounds with potential as therapeutic agents. For instance, a study by (Nazir et al., 2018) developed various indole-based oxadiazole scaffolds which exhibited potent inhibition of urease enzyme, indicating potential therapeutic applications.
2. Biological Activity Studies
- Antimicrobial and Antifungal Activities: Schiff bases derived from compounds including 3-(1H-indol-3-yl)propanoic acid have been found to possess significant antimicrobial and antifungal properties. Research by (Radhakrishnan et al., 2020) highlights the effectiveness of these compounds against various microbial strains.
3. Crystal Structure Analysis
- Crystal Structure Determination: Studies involving the crystal structure of compounds with 3-(1H-indol-3-yl)propanoate are crucial for understanding their chemical properties and potential applications. For example, (Shang et al., 2011) analyzed the crystal structure of a specific indole derivative, providing valuable information for further chemical studies.
4. Chemical Reactions and Synthesis
- Role in Enantioselective Reactions: The compound has been used in studies focusing on enantioselective reactions. (Bachu & Akiyama, 2010) demonstrated its use in Friedel-Crafts alkylation reactions, indicating its utility in synthesizing chiral compounds.
5. Development of Inhibitors and Therapeutics
- Synthesis of Inhibitors and Potential Therapeutics: Indole derivatives like 3-(1H-indol-3-yl)propanoate have been instrumental in the development of new inhibitors with potential therapeutic uses. A study by (Tomoo et al., 2014) explored the design and synthesis of indole-based inhibitors, showcasing their potential in medicinal chemistry.
6. Applications in Corrosion Inhibition
- Corrosion Inhibition Properties: The compound has been found to have applications in corrosion inhibition, as indicated by (Vikneshvaran & Velmathi, 2017). Their research revealed that Schiff bases derived from L-Tryptophan, which includes 3-(1H-indol-3-yl)propanoate derivatives, exhibited effective corrosion inhibition on stainless steel.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXRNDWAUTYKT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



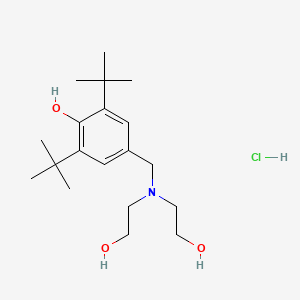
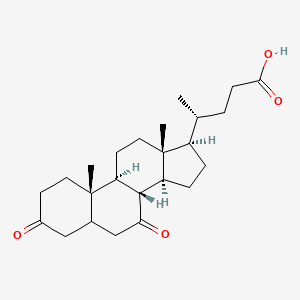
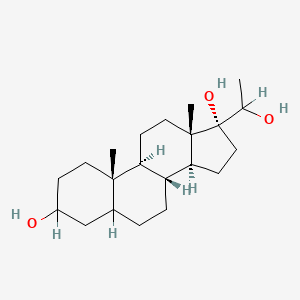
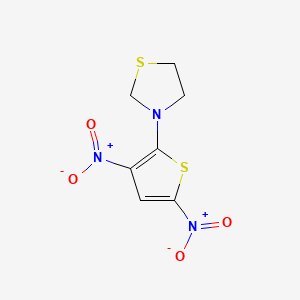
![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1230761.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1230764.png)
![3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1230767.png)

![8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid](/img/structure/B1230769.png)



